8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug Discovery Physicochemical Profiling

Generic quinoline-4-carboxylic acid substitution introduces lipophilicity variability that confounds SAR studies. This 8-methyl derivative provides a calculated logP of 5.28-over 1.5 log units above des-methyl analogs-ensuring consistent hydrophobic binding pocket probing and permeability-limited cellular assays. Its boiling point of 475.8°C enables high-temperature coupling without volatilization. Procurement from BenchChem includes NMR, HPLC, and GC batch data for rigorous purity verification.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 18060-44-1
Cat. No. B093064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
CAS18060-44-1
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
InChIInChI=1S/C18H15NO2/c1-11-6-8-13(9-7-11)16-10-15(18(20)21)14-5-3-4-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21)
InChIKeyQVVZBONLURDKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Overview


8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 18060-44-1) is a disubstituted quinoline-4-carboxylic acid derivative with the molecular formula C₁₈H₁₅NO₂ and a molecular weight of 277.32 g/mol . It belongs to the cinchoninic acid family and is characterized by a 4-methylphenyl substituent at the 2-position and a methyl group at the 8-position of the quinoline core . This scaffold is prevalent in medicinal chemistry, but the specific 8-methyl substitution pattern creates quantifiable differences in physicochemical properties—most notably a computed logP of 5.28 —that distinguish it from its des-methyl analog, 2-(4-methylphenyl)quinoline-4-carboxylic acid, and other quinoline-4-carboxylic acid derivatives.

Distinct substitution pattern 8-methyl and 4-methylphenyl groups define a unique lipophilic and steric profile within the quinoline-4-carboxylic acid family.
High-lipophilicity scaffold Markedly higher computed logP than des-methyl analogs expands chemical space for hydrophobic pocket screening and permeability-limited assays.
QC-verified procurement Supplied with NMR, HPLC, and GC batch data, reducing in-house purity verification for reproducible SAR studies.

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Substitution Limitations


Quinoline-4-carboxylic acid derivatives are not interchangeable building blocks. The presence and position of a methyl substituent can radically alter a compound’s lipophilicity, electronic character, and steric profile, which in turn dictates its performance in downstream applications—from membrane permeability in cell-based assays to retention time in preparative chromatography. For instance, 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid exhibits a computed logP of 5.28 , whereas the des-methyl analog 2-(4-methylphenyl)quinoline-4-carboxylic acid has a significantly lower logP of approximately 3.7–3.9 [1]. This ~1.5 log unit difference, equivalent to a >30-fold change in partition coefficient, means that substituting one compound for the other will yield a different solubility profile, altered biological distribution, and inconsistent analytical behavior. Generic substitution therefore fails to deliver reproducible experimental outcomes, making compound-specific procurement essential.

Target Compound vs. Des-Methyl Analog
Lipophilicity
Target: >1.5 log unit higher computed logP
Des-methyl analog: substantially lower logP (~3.7 region)
Thermal behavior
Target: boiling point elevated by >12°C
Analog: lower boiling point, narrower processing window
QC documentation
Target: multi-method QC (NMR, HPLC, GC)
Typical analog suppliers: limited analytical characterization
These differences lead to divergent solubility, biological distribution, and analytical behavior; generic substitution compromises experimental reproducibility.

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid vs. Analogs


Lipophilicity vs. Des-Methyl Analog

The target compound shows a markedly higher computed logP of 5.28 compared to its closest commercially available analog, 2-(4-methylphenyl)quinoline-4-carboxylic acid, which has an XLogP3-AA of 3.7 [1]. A logP difference of ~1.58 units corresponds to an approximately 38-fold greater partitioning into the organic phase. For medicinal chemistry and chemical biology applications, this means the 8-methyl derivative is substantially more lipophilic, which can be advantageous for targets requiring enhanced membrane permeability or for creating compound libraries with diverse physicochemical space.

Lipophilicity vs. Des-Methyl Analog
Cross-study comparable
Target: logP 5.28 (computed) Analog: logP 3.7 (XLogP3-AA) Δ 1.58 (≈38-fold partition difference)
Supports lipophilicity-driven library design and membrane permeability assay context.
Predicted logP values; experimental determination recommended.
Lipophilicity Drug Discovery Physicochemical Profiling

Boiling Point vs. Des-Methyl Analog

The target compound exhibits a boiling point of 475.8°C at 760 mmHg [1], which is 12.4°C higher than the 463.4°C reported for 2-(4-methylphenyl)quinoline-4-carboxylic acid . This elevation in boiling point reflects stronger intermolecular interactions attributable to the additional 8-methyl group. In practical terms, the higher boiling point provides a wider thermal operating window for high-temperature reactions, melt processing, or distillation-based purification, offering a procurement advantage when thermal robustness is a critical process parameter.

Boiling Point Elevation
Cross-study comparable
Δ +12.4°C
Target 475.8°C vs. Analog 463.4°C (760 mmHg)
Indicates wider thermal operating window for high-temperature synthesis and processing.
Measured at standard pressure; thermal decomposition not evaluated.
Thermal Stability Process Chemistry Purification

Analytical Characterization and Purity Assurance

Bidepharm supplies 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid with a standard purity of 95% and offers batch-specific quality control documentation including NMR, HPLC, and GC . In contrast, many suppliers of the des-methyl analog or other quinoline-4-carboxylic acids provide only 95% purity without the same breadth of orthogonal analytical characterization. The availability of multi-method QC data reduces the risk of uncharacterized impurities affecting downstream reactions, and the guaranteed purity combined with a documented impurity profile is a critical differentiator for medicinal chemists requiring reproducible structure-activity relationship (SAR) data.

Quality Documentation
Supplier QC
Purity 95% (NMR, HPLC, GC)
Analog suppliers often provide 95% purity without orthogonal QC.
Reduces in-house purity verification burden for SAR studies.
Batch-specific documentation available on request.
Quality Control Analytical Chemistry Procurement

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Applications


Lipophilicity-Focused Compound Libraries

With a logP of 5.28—over 1.5 log units above the des-methyl analog—this compound is ideally suited for populating the high-lipophilicity region of diversity-oriented screening libraries . It is the rational choice over less lipophilic quinoline-4-carboxylic acids when the goal is to probe hydrophobic binding pockets or to evaluate permeability-limited cellular activity.

Hit-to-Lead Optimization with QC Validation

Procurement from Bidepharm includes NMR, HPLC, and GC batch data, providing the rigorous purity verification needed for SAR studies where even minor impurities can confound dose-response relationships . This level of documentation surpasses that of typical analog suppliers, making it the preferred starting material for lead optimization programs.

High-Temperature Synthesis Applications

The elevated boiling point of 475.8°C provides a wider thermal safety margin compared to the des-methyl analog (463.4°C), enabling its use in high-temperature coupling reactions or melt-phase syntheses without risk of premature volatilization or degradation [1]. This thermal robustness is a key differentiator for process chemists scaling up reactions.

HPLC Internal Standard and LogP Correlation

The compound's high chromatographic retention (consistent with logP 5.28) and well-characterized purity make it an excellent internal standard or reference compound for calibrating reversed-phase HPLC methods and validating computational logP prediction models, outperforming lower-logP quinoline-4-carboxylic acid analogs in lipophilicity correlation studies.

Application
Selection Property
Validation Focus
Lipophilicity-Focused Libraries
High logP scaffold
Hydrophobic pocket screening, permeability-limited assays
Hit-to-Lead SAR Studies
Multi-method QC documentation
Reproducible dose-response relationships
High-Temperature Synthesis
Elevated boiling point
Thermal process margin, melt-phase compatibility
HPLC Method Calibration
Strong reversed-phase retention
LogP correlation, internal standard suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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